Cas no 4937-63-7 (8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one)

8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one structure
4937-63-7 structure
商品名:8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one
CAS番号:4937-63-7
MF:C16H14N2O
メガワット:250.295163631439
CID:5417126

8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one 化学的及び物理的性質

名前と識別子

    • 8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one
    • 8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one
    • インチ: 1S/C16H14N2O/c1-11-7-8-13-14(9-11)18-15(19)10-17-16(13)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,19)
    • InChIKey: FMKLCTMNSCESOP-UHFFFAOYSA-N
    • ほほえんだ: N1C2=CC(C)=CC=C2C(C2=CC=CC=C2)=NCC1=O

8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3371-0879-5μmol
8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one
4937-63-7 90%+
5μmol
$63.0 2023-07-27
Life Chemicals
F3371-0879-2μmol
8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one
4937-63-7 90%+
2μmol
$57.0 2023-07-27
Life Chemicals
F3371-0879-5mg
8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one
4937-63-7 90%+
5mg
$69.0 2023-07-27
Life Chemicals
F3371-0879-3mg
8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one
4937-63-7 90%+
3mg
$63.0 2023-07-27
Life Chemicals
F3371-0879-2mg
8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one
4937-63-7 90%+
2mg
$59.0 2023-07-27
Life Chemicals
F3371-0879-1mg
8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one
4937-63-7 90%+
1mg
$54.0 2023-07-27
Life Chemicals
F3371-0879-4mg
8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one
4937-63-7 90%+
4mg
$66.0 2023-07-27

8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one 関連文献

8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-oneに関する追加情報

Recent Advances in the Study of 8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one (CAS: 4937-63-7)

The compound 8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one (CAS: 4937-63-7) has garnered significant attention in recent years due to its potential applications in the field of medicinal chemistry and drug development. As a derivative of the benzodiazepine class, this compound exhibits unique pharmacological properties that make it a promising candidate for further research. This briefing aims to summarize the latest findings related to its synthesis, biological activity, and therapeutic potential.

Recent studies have focused on optimizing the synthesis of 8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one to improve yield and purity. Advanced techniques such as microwave-assisted synthesis and green chemistry approaches have been employed to enhance efficiency and reduce environmental impact. These advancements have facilitated larger-scale production, enabling more extensive pharmacological evaluations.

Pharmacological investigations have revealed that 8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one exhibits notable binding affinity for GABAA receptors, similar to other benzodiazepines. However, its unique structural modifications may confer improved selectivity and reduced side effects. Preclinical studies in animal models have demonstrated its anxiolytic and sedative properties, with a favorable safety profile compared to traditional benzodiazepines.

In addition to its central nervous system effects, recent research has explored the potential of 8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one in treating other conditions. Preliminary data suggest possible applications in neuroprotection and anti-inflammatory therapies, although further studies are needed to validate these findings. The compound's mechanism of action in these contexts remains under investigation.

Structural-activity relationship (SAR) studies have been conducted to identify key molecular features responsible for the compound's biological activity. These studies have provided valuable insights for the design of novel derivatives with enhanced potency and reduced off-target effects. Computational modeling and molecular docking simulations have complemented experimental approaches, offering a deeper understanding of receptor interactions.

Despite these promising developments, challenges remain in the clinical translation of 8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one. Issues such as bioavailability, metabolic stability, and potential drug-drug interactions require thorough investigation. Current research efforts are addressing these aspects through comprehensive pharmacokinetic and toxicological studies.

The growing body of research on 8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one (CAS: 4937-63-7) underscores its potential as a valuable scaffold for drug development. Continued investigation into its pharmacological properties and therapeutic applications may lead to novel treatments for various neurological and psychiatric disorders. Future studies should focus on optimizing its drug-like properties and advancing it through clinical trials to fully realize its medical potential.

おすすめ記事

推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量